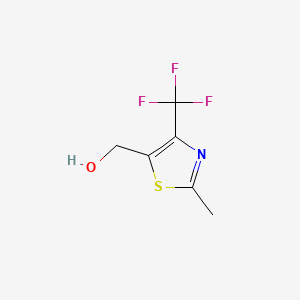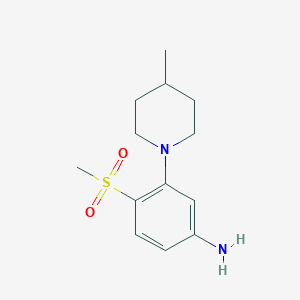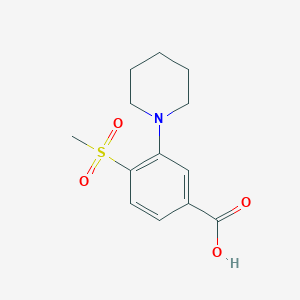![molecular formula C12H14N2 B1328792 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indol CAS No. 7546-78-3](/img/structure/B1328792.png)
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indol
Übersicht
Beschreibung
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is a heterocyclic compound with the molecular formula C12H14N2This compound has garnered interest due to its potential biological activities and its role as a scaffold for drug development .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole interacts with its targets by inhibiting their activity . It has been found that the compound and its derivatives can inhibit both AChE and BChE, with a structure-dependent selectivity towards BChE . This inhibition results in an increase in acetylcholine levels, which can help improve cognitive function .
Biochemical Pathways
The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. By inhibiting the enzymes that break down acetylcholine, the compound increases the availability of this neurotransmitter, enhancing nerve impulse transmission .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are not available, the compound’s molecular weight (186.259) suggests it may have favorable pharmacokinetic properties . The molecular weight is within the range typically associated with good absorption and distribution characteristics .
Result of Action
The inhibition of AChE and BChE by 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole leads to increased acetylcholine levels . This can result in improved cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease . Moreover, certain derivatives of the compound have shown neuroprotective effects, further suggesting potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole can be synthesized through various synthetic routes. One common method involves the Fischer cyclization of arylhydrazones of 1-methyl-1-azacyclopentan-4-one . This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another approach involves the expansion of the ring of 1-methyl-4-piperidone with diazomethane, followed by cyclization . This method also requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole can be compared with other similar compounds, such as:
1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: This derivative has a methyl group attached to the nitrogen atom, which can influence its chemical and biological properties.
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole:
These similar compounds highlight the versatility of the hexahydroazepinoindole scaffold and its potential for further modification and application in various fields.
Eigenschaften
IUPAC Name |
1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNYFTXLWTSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274826 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7546-78-3 | |
| Record name | 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)


![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)



